

A Comparative Analysis of Maltobionic Acid and Other Polyhydroxy Acids on Skin Hydration

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Compound of Interest

Compound Name: Maltobionic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin hydration performance of **Maltobionic acid** against other well-established Polyhydroxy Acids (PHAs), namely Lactobionic acid and Gluconolactone. The information presented is supported by available experimental data to assist in research and development endeavors within the dermatology and cosmetic science fields.

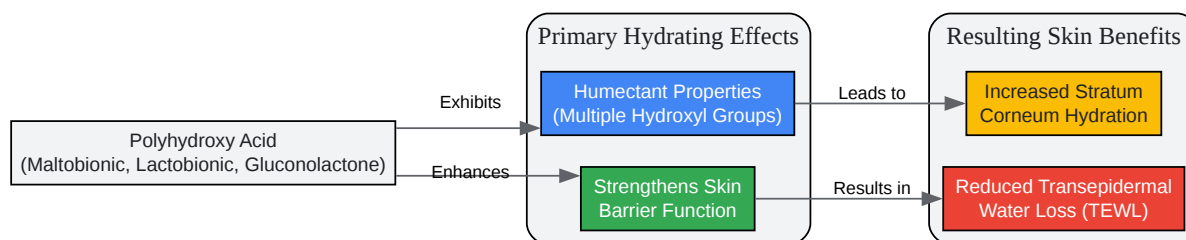
Introduction to Polyhydroxy Acids (PHAs)

Polyhydroxy Acids (PHAs) are a class of carboxylic acids that have gained prominence in skincare for their gentle exfoliating properties and significant hydrating benefits.^[1] Unlike Alpha-hydroxy acids (AHAs), PHAs possess a larger molecular structure, which limits their penetration into the skin, resulting in a lower potential for irritation.^[2] This makes them suitable for a wide range of skin types, including sensitive skin.^[3] Key members of the PHA family include **Maltobionic acid**, Lactobionic acid, and Gluconolactone.^[1] This guide will focus on their comparative efficacy in improving skin hydration.

Mechanism of Action in Skin Hydration

The hydrating effects of PHAs are attributed to their multiple hydroxyl groups, which act as humectants, attracting and binding water to the skin.^[4] This action directly increases the water content of the stratum corneum. Furthermore, PHAs have been shown to enhance the skin's

barrier function, which helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration for longer periods.



Mechanism of Polyhydroxy Acids in Skin Hydration

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Caption: Mechanism of Polyhydroxy Acids in Skin Hydration.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data from clinical studies on the skin hydration effects of **Maltobionic acid**, Lactobionic acid, and Gluconolactone.

Table 1: Corneometry Measurements (Skin Hydration Level)

Polyhydroxy Acid	Concentration	Study Duration & Frequency	Key Findings	Citation(s)
Maltobionic Acid	3% (in a cream with 6% total PHA)	4 weeks, twice daily	97% of participants reported improvements in skin hydration (self-assessed).	
Lactobionic Acid	10% and 30% (peel)	8 weekly treatments	Statistically significant improvement in hydration for both concentrations. No significant difference between 10% and 30%.	
Lactobionic Acid	20% (peel)	6 weekly treatments	Statistically significant increase in skin hydration, especially when combined with microdermabrasion.	
Gluconolactone	10% and 30% (solution)	3 treatments at weekly intervals	Significant increase in facial skin hydration after treatment. No significant differences between 10% and 30% concentrations.	

Gluconolactone	10% (solution)	3 treatments at weekly intervals	Combination with oxybrasion and microneedling showed an increase in skin hydration.
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Table 2: Transepidermal Water Loss (TEWL) Measurements

Polyhydroxy Acid	Concentration	Study Duration & Frequency	Key Findings	Citation(s)
Maltobionic Acid	Not specified	Not specified	Generally cited to reduce transepidermal water loss by enhancing barrier function.	
Lactobionic Acid	20% (peel)	6 weekly treatments	A decrease in TEWL was observed.	
Gluconolactone	10% and 30% (solution)	3 treatments at weekly intervals	Significant reduction in TEWL around the eyes, on the left forehead, and right cheek.	
Gluconolactone	10% (solution)	3 treatments at weekly intervals	A decrease in TEWL was observed for both combination treatments (oxybrasion and microneedling).	

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of skin hydration are provided below.

Corneometry for Skin Hydration Measurement

Corneometry is a non-invasive method to determine the hydration level of the stratum corneum by measuring skin capacitance.

Objective: To quantify the water content in the outermost layer of the skin.

Equipment: Corneometer® CM 825 (or equivalent).

Protocol:

- **Subject Acclimatization:** Subjects rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%) to allow the skin to equilibrate.
- **Baseline Measurement:** Before product application, baseline corneometry readings are taken from the designated test areas (e.g., forearm, cheek). Three consecutive measurements are typically taken at each site, and the average is recorded.
- **Product Application:** A standardized amount of the test product is applied to the designated skin area. A control area remains untreated.
- **Post-Application Measurements:** Corneometry readings are taken at specified time points after product application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and after several weeks of use).
- **Data Analysis:** The change in skin hydration is calculated as the difference between the post-application and baseline measurements. Results are expressed in arbitrary Corneometer units (AU).

Transepidermal Water Loss (TEWL) Measurement

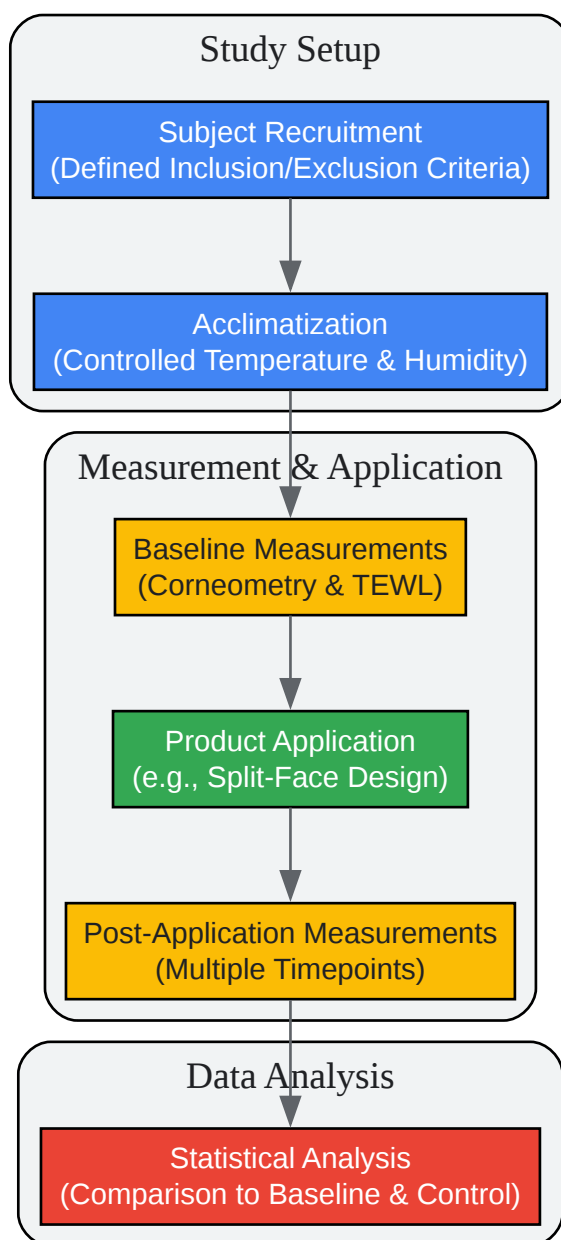
TEWL measurement assesses the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.

Objective: To evaluate the skin's barrier function and its ability to retain moisture.

Equipment: Tewameter® TM 300 or TM Hex (or equivalent).

Protocol:

- Subject Acclimatization: Subjects are acclimatized in a controlled environment (temperature: 20-22°C, humidity: 40-60%) for at least 30 minutes. The room should be free of drafts.
- Baseline Measurement: Baseline TEWL is measured on the selected skin sites before product application. The probe is held gently on the skin surface until a stable reading is obtained.
- Product Application: The test product is applied to the defined skin areas, with a corresponding untreated control site.
- Post-Application Measurements: TEWL is measured at predetermined intervals following product application.
- Data Analysis: The rate of water loss is expressed in grams per square meter per hour (g/m²h). A lower TEWL value indicates improved barrier function.



General Experimental Workflow for Skin Hydration Studies

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